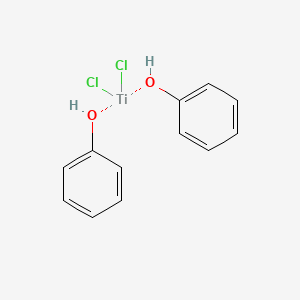
Dichlorodiphenoxytitanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorodiphenoxytitanium is an organotitanium compound with the molecular formula C12H10Cl2O2Ti It is known for its unique structure, where titanium is coordinated with two chlorine atoms and two phenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
Dichlorodiphenoxytitanium can be synthesized through the reaction of titanium tetrachloride (TiCl4) with phenol (C6H5OH) in the presence of a base. The reaction typically proceeds as follows:
TiCl4+2C6H5OH→TiCl2(OC6H5)2+2HCl
The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Dichlorodiphenoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium alkoxides (NaOR) or amines (RNH2) are employed under controlled conditions.
Major Products
Oxidation: Titanium dioxide (TiO2) and phenol derivatives.
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium complexes with new ligands replacing the chlorine atoms.
科学研究应用
Dichlorodiphenoxytitanium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry due to its unique coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including coatings and composites.
作用机制
The mechanism by which dichlorodiphenoxytitanium exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The titanium center can interact with molecular targets, facilitating catalytic processes or forming stable complexes. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
相似化合物的比较
Similar Compounds
Titanium Tetrachloride (TiCl4): A precursor to dichlorodiphenoxytitanium, used in various industrial processes.
Titanium Dioxide (TiO2): A common oxidation product, widely used as a pigment and in photocatalysis.
Titanium Alkoxides (Ti(OR)4): Similar coordination compounds with different ligands.
Uniqueness
This compound is unique due to its specific coordination environment, where titanium is bonded to both chlorine and phenoxy groups
属性
CAS 编号 |
2234-06-2 |
|---|---|
分子式 |
C12H12Cl2O2Ti |
分子量 |
306.99 g/mol |
IUPAC 名称 |
dichlorotitanium;phenol |
InChI |
InChI=1S/2C6H6O.2ClH.Ti/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
KWOIDDOVDJYZLT-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[Ti]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
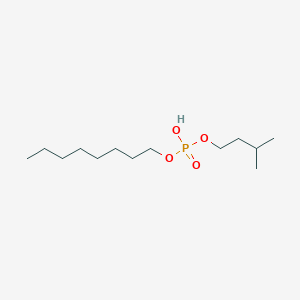

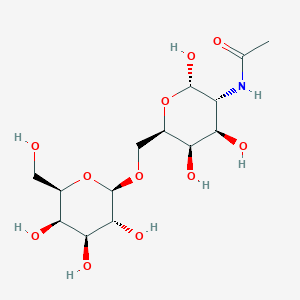
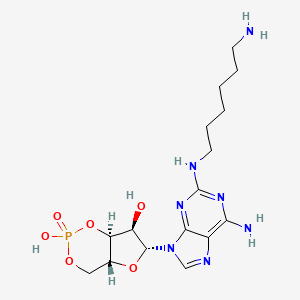
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
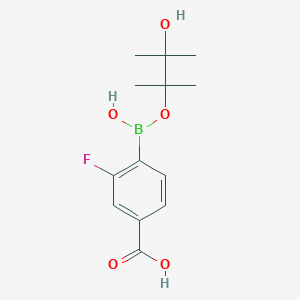

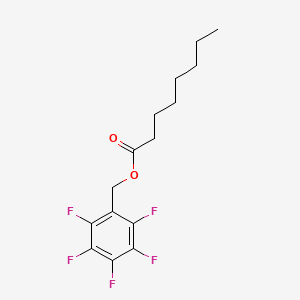
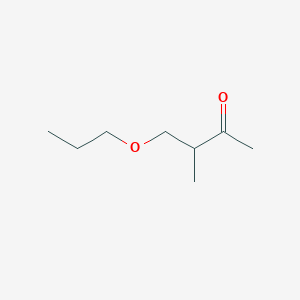
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
